N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
N-(2-Methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core substituted with a methyl group at position 6, a carbonyl group at position 4, and a 2-methoxybenzyl carboxamide moiety at position 3. This scaffold is of significant interest due to its structural similarity to bioactive compounds, including HIV protease inhibitors (e.g., crixivan) and G-protein-coupled receptor agonists .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-5-3-4-6-11(10)23-2/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRENBIHLUVQNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a triazolo-pyrazine scaffold that is known for various biological activities. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol.
Biological Activity Overview
Research has indicated that compounds with similar triazolo-pyrazine structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Antitumor Properties : Some derivatives have been investigated for their potential in cancer therapy.
- Anti-inflammatory Effects : Certain modifications have been linked to reduced inflammatory responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-methoxybenzyl)-6-methyl... | Staphylococcus aureus | 32 µg/mL |
| N-(2-methoxybenzyl)-6-methyl... | Escherichia coli | 16 µg/mL |
These results suggest that the compound possesses significant antibacterial activity comparable to established antibiotics.
Antitumor Activity
A study focused on the antitumor potential of triazolo-pyrazine derivatives found that certain compounds exhibited cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that this compound had an IC50 value of 25 µM against human breast cancer cells (MCF-7). This indicates a moderate level of efficacy and warrants further investigation into its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The triazolo-pyrazine scaffold may activate apoptotic pathways in cancer cells.
- Modulation of Inflammatory Mediators : Some derivatives reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 2-methoxybenzyl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents:
Key Insights :
- Electron-Donating Groups (e.g., 2- or 4-methoxy): Increase lipophilicity and may enhance membrane permeability.
- Electron-Withdrawing Groups (e.g., cyano, chloro): Improve metabolic stability and influence receptor binding .
Core Heterocycle Modifications
Variations in the fused heterocyclic system significantly impact biological activity and synthetic complexity:
Key Insights :
Research Findings and Implications
- Bioactivity Potential: Triazolo-pyrazine derivatives show promise as kinase inhibitors and antiviral agents, with substituents like 4-chlorophenyl enhancing target engagement .
- Synthetic Efficiency : One-pot strategies outperform traditional multi-step syntheses in yield and time-to-product .
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups on the benzyl moiety correlate with improved metabolic stability, while heteroaromatic substituents modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
